Synthesis of Ammonium Oxalate Monohydrate: A Technical Guide for Laboratory Professionals
Synthesis of Ammonium Oxalate Monohydrate: A Technical Guide for Laboratory Professionals
This guide provides a comprehensive overview of the laboratory-scale synthesis of ammonium (B1175870) oxalate (B1200264) monohydrate ((NH₄)₂C₂O₄·H₂O), a versatile reagent with applications in analytical chemistry, biochemistry, and materials science. The primary synthesis route detailed herein involves the neutralization of oxalic acid with an ammonium source, followed by purification through recrystallization. This document is intended for researchers, scientists, and professionals in drug development who require a reliable method for preparing this compound with high purity.
Physicochemical Properties
Ammonium oxalate monohydrate is a colorless, odorless crystalline solid.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Data of Ammonium Oxalate Monohydrate
| Property | Value |
| Molecular Formula | C₂H₈N₂O₄·H₂O |
| Molecular Weight | 142.11 g/mol [2] |
| Appearance | White crystalline powder or solid[1][3][4] |
| Density | 1.5 g/cm³ at 20 °C[3] |
| Melting Point | Decomposes at 70 °C[2] |
| Solubility in Water | Soluble |
| pH | 6.4 (0.1 M solution)[2] |
Synthesis and Purification Workflow
The synthesis of ammonium oxalate monohydrate is a straightforward process involving the reaction of oxalic acid with an ammonium source, followed by crystallization and purification. The logical flow of this process is depicted in the following diagram.
Caption: Workflow for the synthesis and purification of ammonium oxalate monohydrate.
Experimental Protocol
This protocol details the synthesis of ammonium oxalate monohydrate from oxalic acid and ammonium carbonate. An alternative using aqueous ammonia (B1221849) is also described.
Materials and Reagents
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Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
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Ammonium carbonate ((NH₄)₂CO₃) or 10% Ammonium hydroxide (B78521) solution (NH₄OH)
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Deionized water
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Litmus (B1172312) paper or pH meter
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Beakers
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Heating plate with magnetic stirring
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Buchner funnel and filter paper
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Vacuum flask
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Drying oven
Synthesis Procedure
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Dissolution of Oxalic Acid : In a fume hood, dissolve 100 g of oxalic acid in 800 mL of deionized water in a large beaker. Gently warm the solution while stirring to facilitate dissolution.[5]
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Neutralization :
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Using Ammonium Carbonate : Slowly add approximately 83 g of ammonium carbonate to the warm oxalic acid solution in small portions.[5] Effervescence (release of CO₂) will occur. Continue adding until the solution is neutral, which can be checked with litmus paper or a pH meter.
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Using Aqueous Ammonia : Alternatively, add 270 mL of 10% ammonium hydroxide solution to the oxalic acid solution until it is neutralized.
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Heating and Filtration : Heat the neutralized solution to boiling. If any impurities are visible, filter the hot solution through a pre-heated funnel with filter paper to remove them.
Purification by Recrystallization
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Crystallization : Allow the hot, clear filtrate to cool slowly to room temperature. For better crystal formation, the cooling process can be extended by placing the beaker in an ice bath after it has reached room temperature. Needle-shaped crystals of ammonium oxalate monohydrate will form.
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Isolation of Crystals : Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
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Washing : Wash the crystals on the filter paper with a small amount of cold deionized water or ethanol (B145695) to remove any soluble impurities.
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Drying : Dry the purified crystals. This can be done by air-drying on a watch glass or in a drying oven at a low temperature (below 70 °C to prevent decomposition).
Safety Precautions
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Ammonium oxalate is harmful if ingested.[3]
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Always work in a well-ventilated area or a fume hood, especially during the neutralization step when ammonia gas may be released.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
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Avoid inhalation of dust.[1]
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In case of contact with skin or eyes, rinse immediately with plenty of water.[1]
Quantitative Data
The yield and purity of the synthesized ammonium oxalate monohydrate can be determined using standard analytical methods.
Table 2: Synthesis Parameters and Expected Results
| Parameter | Value/Range |
| Theoretical Yield | Dependent on starting material quantities |
| Typical Experimental Yield | 80-90% |
| Purity (ACS Grade) | ≥ 99% |
| Insoluble Matter | ≤ 0.005% |
| Chloride (Cl) | ≤ 0.002% |
| Sulfate (SO₄) | ≤ 0.002% |
| Heavy Metals (as Pb) | ≤ 5 ppm |
| Iron (Fe) | ≤ 2 ppm |
Data for ACS Grade purity is indicative of a high-quality product achievable with this method.
An assay to determine the purity of the synthesized ammonium oxalate monohydrate can be performed by redox titration with potassium permanganate.[6]
This technical guide provides a robust and reliable method for the synthesis of high-purity ammonium oxalate monohydrate suitable for a variety of laboratory applications. By following the detailed protocol and safety precautions, researchers can confidently prepare this important reagent.
